Z-His-Ala-OH
Description
Historical Development and Significance of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis
The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of peptide synthesis. wikipedia.orgwiley-vch.deuzh.chacs.org This innovation is widely considered to have ushered in the modern era of the field. acs.orgbachem.com The Z-group was the first practical and reversible amine protecting group, a crucial development for the controlled, stepwise synthesis of peptides. acs.orgnih.gov Its creation helped establish synthetic peptide chemistry as a distinct discipline. wikipedia.org
Pioneering Role in Amine Protection Strategies
Prior to the advent of the Z-group, the synthesis of peptides with a defined sequence was a significant challenge due to the multiple reactive groups on amino acids. The Z-group provided a robust method to temporarily block the N-terminal amino group, preventing it from participating in unwanted side reactions during the formation of a peptide bond. wikipedia.orgrsc.org This carbamate-type protecting group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.orgwikipedia.org The protection offered by the Z-group is stable under the basic and mild acid conditions often used in peptide synthesis, a key feature for its successful application. ug.edu.pl Furthermore, it was found to suppress racemization during peptide bond formation. ug.edu.pl
Evolution in Solution-Phase and Solid-Phase Methodologies
The Bergmann-Zervas synthesis, which utilized the Z-group, was the dominant method for controlled peptide synthesis for two decades and was initially employed in solution-phase synthesis. wikipedia.orgwikipedia.org In this classical approach, protected amino acids are coupled in a suitable solvent, and the product is isolated and purified after each step. wikipedia.orgchempep.com While effective, solution-phase synthesis can be time-consuming and labor-intensive, particularly for longer peptides. wikipedia.org
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field. wikipedia.orgacs.orgchempep.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is assembled through a series of coupling and deprotection steps. nih.govchempep.com This method simplifies the purification process, as reagents and byproducts can be removed by simple filtration and washing. chempep.comiris-biotech.de
The Z-group, while foundational, faced competition from other protecting groups like the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which offered milder deprotection conditions. wikipedia.orgbachem.combachem.com The removal of the Z-group typically requires harsh conditions such as hydrogen bromide in acetic acid or catalytic hydrogenation. wikipedia.orgbachem.com Despite the development of these alternative protecting groups, the Z-group remains relevant, particularly in solution-phase synthesis and for the protection of certain side chains. bachem.comug.edu.pl
Z-His-Ala-OH as a Model Dipeptide for Academic Investigation
This compound, as a dipeptide derivative, provides a simplified yet informative system for studying various aspects of peptide chemistry. Its structure combines an amino acid with a reactive imidazole (B134444) side chain (histidine) and a simple aliphatic amino acid (alanine), protected at the N-terminus by the Z-group.
Context within L-Histidyl-L-Alanine Derivatives
L-histidyl-L-alanine (H-His-Ala-OH) is a dipeptide that can be utilized as a substrate in biochemical assays. medchemexpress.com The addition of the N-terminal Z-group in this compound modifies its chemical properties, making it a useful building block in peptide synthesis. The synthesis of related dipeptides, such as N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His), has been explored using enzymatic methods. nih.gov The study of various dipeptide derivatives, including those with different amino acid sequences like Z-Val-Ala-OH and Z-Phe-Ala-OH, allows researchers to investigate the influence of side-chain structure on peptide conformation and interactions. sigmaaldrich.commedchemexpress.com
Relevance in Fundamental Peptide Research
Dipeptides like this compound are valuable tools in fundamental peptide research. They can be used to study the mechanisms of peptide bond formation, the influence of protecting groups on reaction kinetics, and the conformational preferences of short peptide chains. For instance, the alanine (B10760859) dipeptide is considered a fundamental model for understanding protein backbone structure. acs.org The presence of the histidine residue in this compound introduces the potential for studying metal ion coordination and the role of the imidazole ring in catalytic processes. The synthesis of such dipeptides is a common practice in academic and industrial research for developing larger, more complex peptides with specific biological activities. bachem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHDXSNRWRHJRT-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208996 | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13056-38-7 | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Z His Ala Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies for Z-His-Ala-OH Derivatives
Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the creation of peptides, allowing for their assembly in a controlled and efficient manner on a solid support. bachem.comsennchem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored, typically by its C-terminus, to an insoluble polymeric resin. bachem.comsennchem.com A key advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are readily removed by filtration and washing after each step, obviating the need for complex isolation of intermediates. sennchem.com The general synthesis cycle begins with the attachment of the C-terminal amino acid to the resin, followed by repetitive cycles of Nα-protecting group removal, washing, coupling of the next protected amino acid, and further washing. bachem.compeptide.com Once the desired sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups are removed. peptide.com
C-Terminal Amino Acid Attachment to Resins and Linker Chemistries
The synthesis of a peptide derivative like this compound via SPPS commences with the anchoring of the C-terminal amino acid, in this case, Alanine (B10760859) (Ala), to a functionalized, insoluble polymer support. sennchem.compeptide.com This attachment is mediated by a linker, a bifunctional chemical moiety that connects the nascent peptide to the resin. bachem.combiosynth.com The choice of linker is critical as its chemical stability must be orthogonal to the conditions used for the repeated cleavage of the temporary Nα-protecting group during chain elongation. biosynth.com
For syntheses aiming to produce a C-terminal carboxylic acid, linkers such as 2-chlorotrityl chloride (2-CTC) are highly advantageous. The 2-CTC resin allows for the attachment of the first amino acid under mild conditions, and its high acid lability permits the final cleavage of the peptide from the resin while keeping acid-sensitive side-chain protecting groups intact if necessary. biosynth.com This linker is particularly useful for preventing diketopiperazine formation, a common side reaction, especially with C-terminal proline or other sterically unhindered residues. biosynth.com
The process often involves coupling a pre-activated Nα-protected amino acid to the linker on the resin. biosynth.com Alternatively, "handles" can be used, which involve pre-coupling the C-terminal amino acid to the linker molecule in solution before attaching the entire unit to the polymer support, a method that can achieve high and consistent loading regardless of the amino acid's steric bulk. bachem.com
| Linker Type | Cleavage Condition | Key Features |
| Wang Resin | Strong Acid (e.g., TFA) | Commonly used in Fmoc-SPPS for generating C-terminal acids. |
| 2-Chlorotrityl (2-CTC) Resin | Very Mild Acid (e.g., 1% TFA in DCM) | Minimizes racemization of C-terminal residues like His; prevents diketopiperazine formation. biosynth.com |
| Safety-Catch Linkers | Stable until "activated" by a specific chemical reaction, then cleaved under conditions used elsewhere in the synthesis. bachem.commdpi.comnih.gov | Offers high flexibility, compatible with both Fmoc and Boc strategies. mdpi.comnih.gov |
| Photolabile Linkers | UV light | Allows for cleavage under neutral conditions, avoiding acid or base treatments. bachem.com |
Nα-Protecting Group Manipulation and Cleavage in SPPS
To ensure the orderly, stepwise assembly of the peptide chain from the C-terminus to the N-terminus, the α-amino group of each incoming amino acid must be temporarily blocked by a protecting group. peptide.comaltabioscience.com This prevents self-polymerization and ensures that peptide bond formation occurs exclusively between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide. altabioscience.combachem.com The most widely used Nα-protecting groups in modern SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. bachem.comresearchgate.net The selection of the Nα-protecting group dictates the entire synthetic strategy, including the choice of linkers and side-chain protecting groups. biosynth.com
The benzyloxycarbonyl (Z or Cbz) group, as featured in this compound, was a foundational Nα-protecting group in the history of peptide chemistry, primarily used in solution-phase synthesis. peptide.combachem.comthieme-connect.de The Z-group is a urethane-type protecting group introduced by reacting an amino acid with benzyl (B1604629) chloroformate. thieme-connect.deontosight.ai
Its application in modern SPPS is limited because its removal conditions are often not orthogonal to common SPPS schemes. The Z-group is stable to the mildly basic conditions used to remove Fmoc groups (e.g., piperidine) and the moderate acidic conditions used for Boc removal (e.g., TFA). peptide.comresearchgate.net It is typically cleaved by stronger methods such as catalytic hydrogenolysis (H₂ with a palladium catalyst) or treatment with very strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (B91410) (HF). thieme-connect.deorganic-chemistry.org This stability profile means that if a Z-group were used as the Nα-protectant for the final histidine residue in the synthesis of this compound on a solid support, it would remain in place during the cleavage of the peptide from many standard resins (like 2-CTC) using dilute TFA. researchgate.net
| Protecting Group | Abbreviation | Cleavage Reagents | Stability Profile |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH, HF, Na/NH₃ | Stable to TFA and piperidine. researchgate.netorganic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Acid-labile. altabioscience.com |
| tert-Butyloxycarbonyl | Boc | 50-95% TFA in DCM | Base-labile. peptide.comiris-biotech.de |
The concept of orthogonality is fundamental to the synthesis of complex peptides. researchgate.netiris-biotech.de An orthogonal protection scheme employs multiple classes of protecting groups within the same molecule, where each class can be removed by a distinct chemical mechanism without affecting the others. peptide.combiosynth.comresearchgate.net This allows for the selective deprotection of specific functional groups at various stages of the synthesis. iris-biotech.de
In SPPS, a fully orthogonal system typically involves three independent classes of protecting groups:
Temporary Nα-Protecting Group: Removed at every cycle of amino acid addition (e.g., base-labile Fmoc).
Permanent Side-Chain Protecting Groups: Stable throughout the synthesis and removed during the final cleavage step (e.g., acid-labile tBu). iris-biotech.de
Linker to the Resin: Cleaved under conditions that differ from those used for Nα and side-chain deprotection to release the final peptide. nih.gov
The Fmoc/tBu strategy is the most common example of a true orthogonal system in SPPS. peptide.comiris-biotech.de The Nα-Fmoc group is removed with a base (piperidine), while the tBu-based side-chain protecting groups and the peptide-resin linker are typically cleaved simultaneously with a strong acid (TFA). peptide.com In contrast, the Boc/Bzl strategy is considered quasi-orthogonal because both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile, relying on different strengths of acid for selective removal (moderate acid for Boc, very strong acid for Bzl). peptide.combiosynth.com The use of such schemes is essential for synthesizing modified peptides, such as cyclic or branched structures, where even more levels of orthogonality are required. mdpi.com
Z-Group Stability and Removal Conditions
Side-Chain Protection of Histidine (His) and Alanine (Ala) during Synthesis
For the dipeptide this compound, the side chains of alanine and histidine have vastly different requirements. The side chain of alanine is a simple methyl group, which is chemically inert and does not require protection during peptide synthesis. sigmaaldrich.com Conversely, the imidazole (B134444) ring of the histidine side chain is highly reactive and presents significant challenges. nih.govamazonaws.com
The imidazole side chain of histidine is nucleophilic and can cause several side reactions. rsc.org Most critically, it is notoriously prone to racemization during the activation step of coupling. nih.govamazonaws.compeptide.com This epimerization is attributed to the lone pair of electrons on the Nπ nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. amazonaws.com
To suppress this side reaction and preserve the stereochemical integrity of the histidine residue, the imidazole ring must be protected. nih.gov Protection typically occurs at either the Nτ (tele) or Nπ (pros) nitrogen atom. While protection at the Nτ position with groups like Trityl (Trt) can suppress N-acylation, it is less effective at preventing racemization. amazonaws.com Protection at the Nπ position is considered the most effective strategy for minimizing racemization. nih.gov
| Protecting Group | Attachment Site | Key Features & Limitations |
| Trityl (Trt) | Nτ | Commonly used but offers only minor suppression of racemization. amazonaws.com |
| tert-Butyloxycarbonyl (Boc) | Nτ | Significantly reduces epimerization compared to Trt under the same conditions. amazonaws.com |
| Benzyloxymethyl (Bom) | Nπ | Effective at preventing racemization but can be expensive and require specific scavengers during cleavage. nih.gov |
| 4-methoxybenzyloxymethyl (MBom) | Nπ | Developed to prevent side-chain-induced racemization, even in microwave-assisted SPPS at high temperatures. peptide.com |
| 4-methyltrityl (Mtt) | Nτ/Nπ | A highly acid-labile group that can be removed selectively under very mild acidic conditions, useful in minimal-protection strategies. acs.orgresearchgate.net |
Coupling Reagent Selection and Activation Protocols
The activation of the carboxylic acid group of the N-protected amino acid is a critical step in peptide synthesis. mdpi.com This is typically achieved by converting the N-terminal amino acid into a more reactive form, such as an acyl chloride, anhydride, or activated ester, through the use of activating reagents. mdpi.com The choice of coupling reagent and the corresponding activation protocol are pivotal in minimizing side reactions and ensuring efficient peptide bond formation.
Common coupling reagents used in peptide synthesis can be categorized into several families, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve coupling efficiency. google.com Phosphonium reagents such as PyBOP and aminium reagents like HBTU and HATU are also widely employed and are known for their high coupling efficiency. nih.gov
The activation protocol typically involves pre-activating the N-protected amino acid with the coupling reagent before adding the amino component. For instance, phosphonium and aminium-based reagents are generally used with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield and purity of the desired dipeptide. For example, some coupling reactions are performed at low temperatures (0-5°C) to minimize racemization. google.com
Table 1: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Common Additives/Bases |
|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, OxymaPure |
| Phosphonium Salts | PyBOP | DIPEA |
| Aminium/Uronium Salts | HBTU, HATU, COMU | DIPEA, Collidine |
On-Resin Monitoring and Purification Approaches
In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is attached to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. americanpeptidesociety.org However, ensuring the completion of each coupling and deprotection step is crucial for the synthesis of high-purity peptides.
Several methods are employed to monitor the progress of the synthesis on the resin. The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction. researchgate.net Real-time monitoring techniques are also being developed to provide more quantitative feedback. For instance, pressure-based variable bed flow reactors can monitor resin swelling, which correlates with peptide elongation and can detect on-resin aggregation. rsc.orgresearchgate.net Another emerging technique is the use of refractive index (RI) measurements to monitor the concentration changes in the reaction solution during coupling and deprotection steps, allowing for the determination of reaction endpoints.
Once the synthesis is complete, the peptide is cleaved from the resin support. Purification of the crude peptide is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). google.com.namdpi.com This technique separates the target peptide from impurities based on hydrophobicity. Other purification methods include ion-exchange chromatography, which separates molecules based on their net charge, and size-exclusion chromatography. frontiersin.orgscielo.br The choice of purification method depends on the physicochemical properties of the peptide and the nature of the impurities. mdpi.com For some peptides, crystallization can be an effective final purification step, yielding high-purity products. ambiopharm.com
Solution-Phase Peptide Synthesis (LPPS) Techniques Applied to this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical approach where reactions are carried out in a homogeneous solution. creative-peptides.comopenaccessjournals.com While SPPS is often preferred for its ease of automation and purification, LPPS offers advantages in terms of scalability and can sometimes lead to higher yields and purity, particularly for shorter peptides and peptide fragments. americanpeptidesociety.orgambiopharm.com
Segment Condensation and Fragment Coupling Strategies
A key strategy in LPPS for the synthesis of larger peptides is segment condensation or fragment coupling. nih.gov This convergent approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. nih.gov This method can be more efficient than a linear, stepwise synthesis for longer peptides as it reduces the number of coupling steps on a larger molecule, thereby minimizing the accumulation of side products. ethz.ch
For the synthesis of this compound, a stepwise approach is typically used where the protected histidine is coupled to the alanine ester. However, for the synthesis of longer analogs, this compound could be synthesized as a fragment and then coupled to other peptide segments. The success of fragment coupling relies on the careful selection of protecting groups to ensure that only the desired peptide bond is formed. The coupling of peptide fragments also carries a higher risk of racemization, especially at the C-terminal amino acid of the activating fragment. mdpi.com Therefore, coupling methods that minimize racemization, such as those employing azide (B81097) or urethane-protected amino acids, are often preferred. thieme-connect.de
Challenges and Advancements in LPPS for Dipeptide Synthesis
One of the primary challenges in LPPS is the purification of the product after each reaction step, which can be time-consuming and lead to product loss. creative-peptides.com The solubility of the growing peptide chain can also become an issue, with larger protected peptides often having low solubility in common organic solvents. biomatik.com
Recent advancements aim to address these challenges. The use of "hold-in-solution" methods, where reactions are carried out in biphasic solvent systems, can facilitate product isolation. google.com Membrane-enhanced peptide synthesis (MEPS) combines LPPS with organic solvent nanofiltration, allowing for the removal of excess reagents and byproducts without the need for traditional extraction or chromatography. biomatik.com Furthermore, the development of new coupling reagents and the use of microwave irradiation can accelerate reaction times and improve yields in LPPS. mdpi.com For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent has been explored for dipeptide synthesis in solution. mdpi.com
Chemo- and Regioselective Derivatization of this compound
The chemical structure of this compound offers several sites for modification, including the N-terminus, the C-terminus, and the imidazole side chain of the histidine residue. Chemo- and regioselective derivatization involves modifying a specific functional group in the presence of others. nih.govroyalsocietypublishing.org
The imidazole ring of histidine, with its two nitrogen atoms, is a particularly interesting site for modification. scielo.br Its nucleophilicity allows for reactions such as alkylation or acylation, although care must be taken to control the site of modification (τ vs. π nitrogen). The selection of appropriate protecting groups for the other reactive sites on the dipeptide is crucial for achieving regioselectivity. For instance, the N-terminal benzyloxycarbonyl (Z) group and a C-terminal ester or amide group can direct the derivatization to the histidine side chain. Bioorthogonal "click" reactions, such as the reaction between an azide and an alkyne, offer a highly selective method for peptide modification and can be used to introduce labels or other functionalities. nih.gov
Synthesis of Stereoisomers and Diastereomeric Peptides
The biological activity of peptides is highly dependent on their stereochemistry. The synthesis of stereoisomers (enantiomers and diastereomers) of this compound is essential for studying structure-activity relationships. Histidine, in particular, is known to be prone to racemization during peptide synthesis, especially when its carboxylic acid group is activated. researchgate.netnih.gov
The synthesis of a specific stereoisomer, such as Z-D-His-L-Ala-OH, requires the use of the corresponding D- and L-amino acid starting materials. The coupling conditions must be carefully controlled to prevent epimerization at the chiral centers. The use of chiral coupling reagents has been explored for the enantioselective synthesis of peptides from racemic amino acids. researchgate.netptfarm.pl These reagents can preferentially activate one enantiomer of a racemic N-protected amino acid, leading to the formation of an enriched diastereomeric peptide. researchgate.net
The synthesis of a library of diastereomeric peptides, where the stereochemistry at one or more positions is varied, can be achieved through systematic solid-phase or solution-phase synthesis using different stereoisomers of the amino acid building blocks. researchgate.netgoogle.com.na The resulting diastereomers can often be separated by chromatography, and their stereochemistry can be confirmed by various analytical techniques. nih.gov
Incorporation of Non-Canonical Amino Acids and Peptidomimetics
The synthesis of analogs of the dipeptide this compound can be advanced by incorporating non-canonical amino acids (ncAAs). This strategic substitution for the natural histidine or alanine residues serves to create peptidomimetics—molecules that mimic the structure of the original peptide but possess altered properties. The incorporation of ncAAs is a key strategy for generating peptidomimetics with enhanced enzymatic stability and specific secondary structures. mdpi.com
Non-canonical amino acids are organic molecules that, like their canonical counterparts, contain an amine and a carboxylic acid group but are not directly encoded by the genetic code. mdpi.com Their integration into a peptide sequence can lead to analogs with significantly improved characteristics. The replacement of natural amino acids with ncAAs often results in higher activity and increased biological stability. mdpi.com
A variety of ncAAs can be considered for creating analogs of this compound. These include, but are not limited to, symmetrical and asymmetrical α,α-dialkyl glycines, Cα-Cα cyclized amino acids, proline analogues, β-substituted amino acids, and α,β-dehydroamino acids. mdpi.com For instance, α,β-dehydroamino acids, which are naturally occurring ncAAs, are characterized by a double bond between the α- and β-carbons. mdpi.com This feature introduces a planar sp² hybridization at the Cα, creating a distinct structural constraint that influences the peptide's conformation. mdpi.com The synthesis of (Z)-α,β-dehydro-histidine (ΔZ His) represents a specific example of an ncAA that could be incorporated to constrain the χ¹ and χ² torsional angles, which is a critical factor in peptidomimetic design. researchgate.net
The process of incorporating ncAAs can be achieved through established synthetic methods. For example, asymmetric addition to α-imino carboxylic acid derivatives is a versatile strategy for preparing a diverse range of non-canonical amino acids that can subsequently be used in peptide synthesis. jst.go.jp Furthermore, modern techniques like genetic code expansion allow for the site-specific incorporation of ncAAs into proteins and could be adapted for shorter peptide synthesis. nih.gov This involves the use of an orthogonal translation system, comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA, to recognize a reassigned codon and insert the desired ncAA during translation. nih.gov
The table below summarizes various classes of non-canonical amino acids that can be utilized in the design of peptidomimetics.
| Class of Non-Canonical Amino Acid | Structural Feature | Potential Impact on Peptide Structure |
| Symmetrical α,α-dialkyl glycines | Two identical alkyl groups on the Cα | Induces specific folding patterns (foldamers) |
| Asymmetrical α,α-dialkyl glycines | Two different alkyl groups on the Cα | Constrains conformational flexibility |
| Cα-Cα Cyclized Amino Acids | The Cα is part of a cyclic system | Rigidifies the peptide backbone |
| Proline Analogues | Modified pyrrolidine (B122466) ring | Alters the kink in the peptide chain |
| β-Substituted Amino Acids | Substituent on the β-carbon | Influences side-chain orientation and secondary structure |
| α,β-Dehydroamino Acids | Double bond between Cα and Cβ | Creates planar structure, restricts rotation |
Site-Specific Modification and Functionalization
Site-specific modification and functionalization of this compound involve the targeted chemical alteration of specific functional groups within the molecule without affecting other parts. These advanced methodologies are crucial for introducing new functionalities, such as reporter tags, cross-linking agents, or groups that modulate physicochemical properties.
The histidine residue in this compound is a prime target for site-specific modification due to the unique reactivity of its imidazole side chain. The imidazole ring is a moderately nucleophilic heterocycle, making it amenable to reactions like aza-Michael additions. nih.gov While chemical methods targeting histidine can face challenges with selectivity, particularly in the presence of more nucleophilic residues like lysine (B10760008) or cysteine in larger peptides, recent advancements have enabled highly specific modifications. nih.gov
One prominent strategy is the chemoenzymatic modification of histidine. For example, a ferritin-based metalloenzyme has been engineered to function as an aza-Michael ligase. acs.org This biocatalyst can facilitate the site-specific addition of a Michael acceptor, such as diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate (DEEM), to a single histidine residue within a peptide or protein. nih.govacs.org This approach offers remarkable site-selectivity, even allowing for the differentiation between multiple histidine residues within the same molecule by exploiting the local protein environment or by using targeting peptides. nih.govacs.org
Another avenue for functionalization is through photochemical methods. Visible light-mediated reactions offer an environmentally benign way to modify peptides. thieme-connect.com For instance, a photochemical decarboxylative hydroalkylation has been developed for resin-bound peptides. This method allows for the reaction of electron-deficient olefin moieties on a peptide with redox-active esters in the presence of a Hantzsch ester and blue light, demonstrating broad functional-group tolerance. thieme-connect.com Such a strategy could be applied to a this compound analog synthesized on a solid support, enabling the introduction of various alkyl groups.
The table below outlines strategies for the site-specific modification of the histidine residue.
| Modification Strategy | Reagent/Method | Target Site | Description |
| Aza-Michael Addition | Michael acceptors (e.g., DEEM) | Imidazole nitrogen of Histidine | Covalent addition to the nucleophilic nitrogen of the imidazole ring. nih.gov |
| Chemoenzymatic Ligation | Ferritin-based aza-Michael ligase + Michael acceptor | Specific Histidine residue | Enzyme-catalyzed aza-Michael addition providing high site-selectivity. acs.org |
| Photocatalytic Modification | Redox-active esters + Hantzsch ester + Visible Light | Functionalized peptide backbone/side chains | Light-mediated decarboxylative hydroalkylation for C-C bond formation. thieme-connect.com |
These advanced synthetic techniques for incorporating non-canonical amino acids and achieving site-specific modifications provide powerful tools for creating novel this compound analogs with tailored structures and functionalities for research applications.
Biochemical Interactions and Enzymatic Recognition of Z His Ala Oh
Z-His-Ala-OH as a Probe in Biochemical Assay Development
The dipeptide L-histidyl-L-alanine (His-Ala) and its derivatives, such as the N-terminally protected this compound, serve as valuable tools in biochemical research. chemimpex.commedchemexpress.com The inherent properties of the constituent amino acids—the imidazole (B134444) ring of histidine and the simple methyl side chain of alanine (B10760859)—make this dipeptide a useful substrate or probe in various analytical and biochemical assays. medchemexpress.com The development of biochemical assays, particularly for high-throughput screening (HTS), relies on robust and reproducible signals generated by a specific set of reagents that quantify a biological process. ox.ac.uk
Probes are essential tools for studying biological systems, allowing for the detection and quantification of specific molecules or activities. acs.orgnih.gov this compound can function as an affinity-based probe. In this capacity, it can be used to study protein-protein interactions and enzyme activity at a molecular level. chemimpex.comacs.org The benzyloxycarbonyl (Z) group enhances the hydrophobicity and stability of the peptide, which can be advantageous in certain assay formats. The design of such assays involves optimizing various parameters, including reagent concentrations, reaction times, and signal detection methods, to ensure sensitivity and a suitable dynamic range. ox.ac.uknih.gov
The quality and reliability of a biochemical assay are often evaluated using statistical metrics like the Z' factor. This parameter assesses the separation between positive and negative control signals, with a score between 0.5 and 1.0 typically indicating an excellent assay for HTS. nih.gov The use of well-characterized probes like this compound is integral to achieving such high-quality data, enabling the confident identification of "hits" in screening campaigns for potential modulators of enzyme activity. ox.ac.uk Furthermore, derivatives of this compound could be synthesized to incorporate fluorescent labels or clickable groups, expanding their utility as probes for molecular imaging or proteomic studies. acs.orgnih.gov
Mechanisms of Enzyme Inhibition by Z-Protected Peptides
Peptides and their derivatives are widely recognized as inhibitors of various enzymes, particularly proteases, and play a crucial role in drug discovery. nih.govamericanpeptidesociety.org The mechanism of inhibition can be either covalent, involving the formation of a permanent bond with the enzyme, or non-covalent, characterized by reversible binding. nih.gov The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis that can also influence the peptide's biological activity. Z-protected peptides often act as non-covalent inhibitors, where they bind to the enzyme's active site or an allosteric site to modulate its catalytic function. diva-portal.orgnih.gov
Table 1: General Mechanisms of Enzyme Inhibition by Peptides
| Inhibition Type | Description | Binding Location |
|---|---|---|
| Competitive | Inhibitor directly competes with the substrate for the enzyme's active site. americanpeptidesociety.org | Active Site |
| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity, regardless of substrate binding. americanpeptidesociety.orgnih.gov | Allosteric Site |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. americanpeptidesociety.orgnih.gov | ES Complex |
| Mixed | Inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km. nih.gov | Active or Allosteric Site |
Competitive Inhibition Kinetics and Enzyme-Substrate Complex Dissociation
Competitive inhibition is a common mechanism for peptide-based enzyme inhibitors. researchgate.netnih.gov In this model, the inhibitor possesses a structural similarity to the enzyme's natural substrate, allowing it to bind reversibly to the active site. nih.gov This binding event prevents the substrate from accessing the catalytic machinery of the enzyme, thereby reducing the rate of the reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site.
The kinetics of competitive inhibition are described by the Michaelis-Menten equation, modified to account for the inhibitor's presence. The apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases in the presence of a competitive inhibitor. However, the maximum velocity (Vmax) of the reaction remains unchanged, as at saturating substrate concentrations, the effect of the inhibitor is negligible. americanpeptidesociety.org
The potency of a competitive inhibitor is quantified by its dissociation constant, Ki, which represents the equilibrium constant for the dissociation of the enzyme-inhibitor (EI) complex. researchgate.netnih.gov A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus a more potent inhibition. This parameter is crucial in drug discovery for comparing the effectiveness of different inhibitors. researchgate.net Kinetic analyses, often visualized using Lineweaver-Burk plots, are essential for determining the type of inhibition and calculating the Ki value. americanpeptidesociety.orgpurdue.edu
Structure-Activity Relationships in Inhibitor Design
The design of potent peptide inhibitors relies heavily on understanding structure-activity relationships (SAR). nih.govresearchgate.net SAR studies explore how modifications to a peptide's structure—such as its amino acid composition, sequence, and stereochemistry—affect its biological activity. nih.govmdpi.com For a compound like this compound, several factors would be considered in its development as an enzyme inhibitor.
Amino Acid Composition and Sequence: The properties of the amino acid side chains are critical. The imidazole ring of histidine can participate in hydrogen bonding or coordination with metal ions in an enzyme's active site. Aromatic residues like tyrosine (Tyr) and tryptophan (Trp) are often found in potent inhibitors due to their ability to form hydrophobic and π-π stacking interactions. mdpi.comnih.gov The position of specific residues is also key; for instance, the presence of arginine (Arg) at the C-terminus can enhance binding stability. mdpi.com
Conformational Constraints: Introducing conformational constraints, for example by cyclization or using non-natural amino acids, can lock the peptide into a bioactive conformation that fits the enzyme's active site more precisely. nih.gov This can lead to a significant increase in inhibitory potency. nih.gov
Terminal Modifications: The N-terminal Z-group and the C-terminal carboxylate of this compound are key features. Modifying these termini, for example by changing the protecting group or amidating the C-terminus, can alter the peptide's binding affinity and specificity. nih.gov
Table 2: Key Structural Features Influencing Peptide Inhibitor Activity
| Structural Feature | Influence on Activity | Example Residues/Modifications |
|---|---|---|
| Hydrophobicity | Enhances binding to hydrophobic pockets. mdpi.commdpi.com | Val, Leu, Phe, Trp |
| Aromaticity | Participates in π-π stacking and hydrophobic interactions. mdpi.com | Tyr, Trp, Phe |
| Charge/Polarity | Forms electrostatic interactions and hydrogen bonds. mdpi.com | Arg, Lys, Asp, Glu, His |
| N/C-Terminus | Influences stability and binding affinity. nih.gov | Acetylation, Amidation, Z-group |
| Conformation | Pre-organizes the peptide for optimal binding. nih.gov | Proline, Cyclization, Aib |
Coordination Chemistry and Metal Ion Interactions in His-Ala Peptides
The coordination chemistry of peptides is largely influenced by the presence of specific amino acid residues with side chains capable of binding metal ions. rsc.orgresearchgate.net The histidyl residue is particularly important due to the strong metal-coordinating ability of its imidazole ring. acs.orgnih.gov In the dipeptide His-Ala, the primary sites for metal ion interaction are the N-terminal amino group, the nitrogen atoms of the histidine imidazole ring, the peptide backbone amide, and the C-terminal carboxylate group. scielo.br
The study of metal-peptide complexes is crucial for understanding the biological roles of both peptides and metal ions, including their involvement in enzymatic catalysis, signal transduction, and metal transport. rsc.org Peptides containing histidine are known to form stable complexes with a variety of transition metal ions, most notably copper(II). researchgate.net The specific coordination mode depends on factors such as the pH of the solution, the metal-to-ligand ratio, and the sequence of the peptide. scielo.bracs.org
Investigation of Copper Ion Binding and Redox States
Histidine-containing peptides exhibit a high affinity for copper ions, and their binding modes have been extensively studied. nih.govmpg.de The interaction with copper is dependent on both the oxidation state of the metal (Cu(I) or Cu(II)) and the pH of the environment. oup.com
Copper(II) Binding: At physiological pH, Cu(II) typically forms square planar complexes. For a simple dipeptide like His-Ala, Cu(II) can coordinate through the N-terminal amine, the deprotonated amide nitrogen of the peptide bond, and an imidazole nitrogen from the histidine side chain. nih.gov This is often referred to as a "3N" coordination mode. acs.orgnih.gov In peptides with a His residue at the third position (the ATCUN motif), a highly stable "4N" complex can form, involving the terminal amine, two intervening deprotonated amides, and the imidazole nitrogen. acs.orgnih.gov
Copper(I) Binding: Cu(I) prefers a linear, two-coordinate geometry. In peptides with multiple histidine residues, Cu(I) is typically bound by two imidazole rings. nih.govoup.com
The pH of the solution plays a critical role in determining the predominant coordination species. As the pH increases, deprotonation of the terminal amine and the amide backbone nitrogen occurs, facilitating their participation in the coordination sphere of Cu(II). acs.org Spectroscopic techniques such as EPR (Electron Paramagnetic Resonance) and CD (Circular Dichroism) are instrumental in characterizing the structure and geometry of these copper-peptide complexes. acs.org
Chelation Properties and Potential for Metal Scavenging in Biological Systems
The ability of histidine-containing peptides to form stable complexes with metal ions underpins their function as metal chelators. scielo.brresearchgate.net Chelation is the process of binding a central metal ion to a ligand to form a metal complex. This property is biologically significant as it can modulate the concentration and reactivity of free metal ions. For instance, carnosine (β-alanyl-L-histidine) and related dipeptides are known for their metal-chelating and antioxidant properties. uky.edunih.gov
The dysregulation of metal ion homeostasis, particularly of redox-active metals like copper, is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's disease. nih.govacs.org In Alzheimer's, copper ions can bind to the amyloid-β (Aβ) peptide, promoting its aggregation and catalyzing the production of neurotoxic reactive oxygen species (ROS). nih.govoup.com
Peptides designed with specific sequences, such as those containing His-Ala motifs, can act as metal scavengers. nih.gov They can compete with endogenous molecules like Aβ for copper ions, sequestering the metal into a less reactive or non-reactive complex. nih.govacs.org This action can mitigate metal-induced oxidative stress and neurotoxicity. Studies have shown that histidine-containing dipeptides can effectively scavenge free radicals and inhibit lipid peroxidation, partly through their ability to chelate pro-oxidant metal ions like Fe(II) and Cu(II). nih.govresearchgate.netuky.edu This dual function of radical scavenging and metal chelation makes them potent antioxidants in biological systems. nih.gov
Advanced Research Applications and Future Directions
Utilization in the Design of Biologically Active Peptide Analogs and Probes
Z-His-Ala-OH functions as a critical building block in the methodical construction of larger, more complex peptides with specific biological functions. The field of peptide design often relies on the stepwise synthesis of peptides, where protected dipeptides like this compound are incorporated into a growing peptide chain. iris-biotech.de This modular approach is fundamental to creating peptide analogs—molecules that mimic the structure and function of naturally occurring peptides but are designed to have improved properties such as enhanced stability, higher potency, or better selectivity for their biological targets. sigmaaldrich.com
The process of creating these analogs involves the strategic assembly of amino acid derivatives. The benzyloxycarbonyl (Z) group on this compound protects the N-terminus, preventing unwanted reactions during the coupling of subsequent amino acids. peptide.combachem.com This control is essential for synthesizing peptides with a precisely defined sequence. Researchers utilize these building blocks in both solution-phase and solid-phase peptide synthesis (SPPS) to construct peptide-based drugs, histological probes, and other research tools. bachem.com
For instance, the histidine residue, with its imidazole (B134444) side chain, is frequently a key component of the active sites of enzymes and can participate in metal-ion coordination and proton transfer. By incorporating this compound into a synthetic peptide, researchers can create analogs that probe these functions or even act as inhibitors of specific enzymes. The alanine (B10760859) residue, in turn, provides a simple, sterically non-demanding spacer that helps to maintain the desired peptide backbone conformation. The creation of peptide libraries containing such dipeptide units allows for the screening of thousands of compounds to identify new lead structures for drug development. iris-biotech.de The use of Z-Ala-Ile-OH, a similar Z-protected dipeptide, to create self-assembling microtubes for biomaterial applications illustrates how these simple building blocks can lead to advanced materials with novel properties. nih.gov
Contributions to Understanding Peptide and Protein Folding Pathways
The process by which a linear chain of amino acids folds into a functional three-dimensional protein is one of the most complex problems in biochemistry. Small model peptides like this compound are instrumental in dissecting this process. They allow researchers to study the intrinsic conformational preferences of specific amino acid sequences, which are the fundamental forces that guide the initial steps of folding. upc.edufrontiersin.org
Studies on short, alanine-based peptides have shown that even simple sequences can have distinct preferences for specific secondary structures, such as extended β-strands or polyproline II-like helices. nih.gov Research on alanine dipeptide mimetics, for example, has revealed that these molecules preferentially adopt β-sheet-like conformations over α-helical ones, providing insight into the inherent tendencies of the peptide backbone. yale.edu The analysis of such small peptides helps to build a foundational understanding of the local interactions that precede the formation of more complex tertiary structures. nih.gov
Methodological Innovations Stemming from this compound Research
Research involving this compound and similar N-Cbz-protected peptides has spurred significant methodological innovations, particularly in the areas of peptide synthesis and purification. The unique challenges presented by certain amino acids, like histidine, have driven the development of more efficient and reliable techniques.
One major area of innovation has been in preventing racemization—the loss of stereochemical purity—during synthesis. The imidazole side chain of histidine can inadvertently catalyze this unwanted side reaction. To address this, new protecting groups for the histidine side chain have been developed. Model peptides, such as Z-Ala-His-Pro-OH, have been instrumental in testing the efficacy of these new protecting groups and optimizing coupling conditions to ensure the final peptide is of the correct chirality. bris.ac.ukchimia.ch
Furthermore, the field has seen a shift towards greener and more precise synthesis methods, such as enzymatic peptide synthesis. thieme-connect.deresearchgate.net This kinetically controlled approach uses enzymes like aminopeptidases to form peptide bonds under mild, aqueous conditions, which completely avoids the problem of racemization. thieme-connect.deresearchgate.net The synthesis of dipeptides is a common application for these biocatalytic methods.
Innovations in purification have also been critical. The successful isolation of a pure peptide from a complex reaction mixture is a significant challenge. Techniques such as liquid-liquid extraction, preparative high-performance liquid chromatography (HPLC), and crystallization are continuously refined to improve yield and purity. researchgate.netmdpi.comacs.org The development of novel purification protocols is often necessary to handle the specific properties of the target peptide and any impurities generated during its synthesis. google.com
Development of Predictive Computational Models for Peptide Behavior
Computational modeling has become an indispensable tool in peptide research, allowing scientists to predict the behavior of molecules like this compound at an atomic level. These models provide insights that can be difficult to obtain through experimental methods alone and are crucial for the rational design of new peptides and biomaterials. reading.ac.ukaip.org
Molecular dynamics (MD) simulations are widely used to explore the conformational landscape of peptides. researchgate.net By simulating the movements of every atom over time, researchers can predict the most stable three-dimensional structures of a peptide, observe its folding dynamics, and understand how it interacts with solvent molecules or other biomolecules. nih.govnasa.gov For example, MD simulations of N-protected dipeptides have been used to investigate their self-assembly into larger nanostructures like hydrogels, with the simulations revealing that forces such as π-π stacking between protecting groups are key drivers of this process. researchgate.net
Computational studies on alanine-based peptides have helped to quantify the intrinsic propensities of amino acids for certain secondary structures, corroborating experimental findings. yale.eduresearchgate.net More advanced computational procedures combine experimental data from NMR with quantum chemistry calculations to build highly accurate models of dipeptide side-chain conformations. acs.org Such predictive models are also being used to re-engineer proteins for new functions, for instance, by altering the substrate specificity of an enzyme. bakerlab.org By applying these computational tools to this compound, researchers can predict its structural preferences and energetic properties, which in turn informs the design of larger peptides for therapeutic or materials science applications. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of Z-His-Ala-OH to minimize racemization during coupling?
- Methodological Answer : Racemization in peptide synthesis often occurs due to harsh reaction conditions. To minimize this:
- Use low-base coupling agents (e.g., HOBt/DIC) and monitor pH to avoid alkaline conditions that promote racemization .
- Employ orthogonal protecting groups (e.g., Z-group for histidine) to stabilize reactive side chains during synthesis .
- Validate purity via HPLC and chiral GC post-synthesis to quantify enantiomeric excess .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the Z-group (δ 7.3–7.5 ppm aromatic protons), histidine imidazole (δ 8.0–8.5 ppm), and alanine methyl groups (δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: calculated [M+H]+ = 352.4 g/mol).
- HPLC : Use a C18 column with UV detection (220 nm) to assess purity (>98%) and retention time consistency .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Variables : Test pH (2–10), temperature (4°C, 25°C, 40°C), and humidity (0–75% RH) over 30 days .
- Analysis : Monitor degradation via HPLC at weekly intervals and quantify impurities using LC-MS .
- Controls : Include inert atmosphere (N₂) samples to assess oxidation sensitivity .
Advanced Research Questions
Q. How can contradictions in reported melting points of this compound across studies be resolved?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs and compare enthalpy values .
- Recrystallize the compound using solvents of varying polarities (e.g., ethanol vs. DMSO) to isolate pure crystalline forms .
- Cross-reference synthetic protocols (e.g., Boc vs. Fmoc strategies) to assess if protecting groups influence crystallinity .
Q. What strategies can resolve conflicting NMR data on the conformational stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Use 2D NMR (COSY, NOESY) to analyze solvent-dependent hydrogen bonding and backbone folding .
- Compare D₂O (simulating biological environments) vs. DMSO (organic stability) spectra to identify solvent-induced shifts .
- Validate findings with molecular dynamics simulations to model solvent interactions .
Q. How to design a meta-analysis of this compound’s applications in peptide-drug conjugates while addressing literature gaps?
- Methodological Answer :
- Framework : Apply PICOT (Population: this compound conjugates; Intervention: coupling efficiency; Comparison: alternative linkers; Outcome: bioactivity) .
- Data Synthesis : Use tools like PRISMA to systematically review studies, highlighting discrepancies in yield or efficacy metrics .
- Gaps : Identify understudied areas (e.g., in vivo stability) and propose hypotheses for future studies .
Methodological Considerations
Q. How to formulate a research question on this compound’s role in enzyme inhibition studies using FINER criteria?
- Methodological Answer :
- Feasible : Ensure access to recombinant enzymes and analytical tools (e.g., kinetic assays).
- Interesting : Explore histidine’s catalytic role in binding pockets.
- Novel : Compare this compound with non-protected analogs.
- Ethical : Use computational models (e.g., docking) before in vitro testing .
- Relevant : Link findings to drug design for protease inhibitors .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
